2,2,4-Trimethylheptan-1-ol

Description

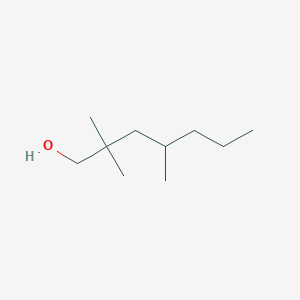

2,2,4-Trimethylheptan-1-ol is a branched primary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol (approximated based on its isomer in ). The compound features a heptane backbone substituted with three methyl groups at positions 2, 2, and 4, with a hydroxyl group (-OH) at the terminal carbon (position 1). This structure confers unique physicochemical properties, including moderate hydrophobicity and steric hindrance due to branching.

Properties

Molecular Formula |

C10H22O |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,2,4-trimethylheptan-1-ol |

InChI |

InChI=1S/C10H22O/c1-5-6-9(2)7-10(3,4)8-11/h9,11H,5-8H2,1-4H3 |

InChI Key |

RUCVXMGJYFHUNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,4-trimethylheptanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2,4-trimethylheptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylheptan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,2,4-trimethylheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form 2,2,4-trimethylheptane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

Oxidation: 2,2,4-Trimethylheptanoic acid.

Reduction: 2,2,4-Trimethylheptane.

Substitution: 2,2,4-Trimethylheptyl chloride or bromide.

Scientific Research Applications

2,2,4-Trimethylheptan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential use in drug formulation and delivery systems.

Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylheptan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its branched structure also influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

- The provided evidence lacks direct data on This compound , necessitating reliance on analogs (e.g., 2,2,4-Trimethylheptan-4-ol).

- Structural similarities suggest comparable boiling points and solubilities, but experimental validation is required.

- Discrepancies in nomenclature (e.g., 1-ol vs. 4-ol isomers) highlight the need for precise CAS references in future studies.

Biological Activity

2,2,4-Trimethylheptan-1-ol (CAS Number: 53428743) is a branched-chain alcohol with the molecular formula . It is characterized by its complex structure, which includes multiple methyl groups that influence its biological activity. This compound is important in various industrial applications, but its biological implications warrant detailed examination.

Toxicological Profile

The biological activity of this compound has been the subject of various studies focusing on its toxicity and potential health effects. The compound has been evaluated for its carcinogenicity, reproductive toxicity, and developmental toxicity.

Key Findings:

- Carcinogenicity : Studies indicate that prolonged exposure to certain alcohols can lead to increased cancer risk. However, specific data on this compound remains limited, necessitating further research to establish a clear profile .

- Reproductive and Developmental Toxicity : Preliminary assessments suggest potential risks associated with reproductive health; however, detailed studies are lacking .

Metabolic Pathways

Research indicates that alcohols like this compound undergo metabolic transformations in the liver. These transformations can lead to the formation of reactive metabolites that may contribute to toxicity. The metabolic pathways often involve oxidation processes mediated by cytochrome P450 enzymes.

Ecotoxicological Impact

The environmental impact of this compound has also been studied. Its high persistence in aquatic environments raises concerns regarding its ecological effects. The compound has been classified under moderate ecotoxicity criteria due to its potential adverse effects on aquatic life .

Study on Carcinogenicity

A notable study conducted by the National Toxicology Program (NTP) evaluated the carcinogenic potential of related compounds in dermal applications. While direct studies on this compound are sparse, the findings suggest a need for caution regarding long-term exposure to similar alcohols .

Reproductive Health Assessment

A comprehensive review highlighted the reproductive toxicity associated with branched-chain alcohols. Although specific data on this compound is limited, the study emphasizes the importance of evaluating such compounds for their potential effects on human health and development .

| Property | Value |

|---|---|

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| Log P (octanol-water partition) | 5.12 |

| Carcinogenicity | Limited data available |

| Reproductive Toxicity | Potential risks identified |

| Developmental Toxicity | Data gaps noted |

Summary of Biological Effects

| Effect Type | Observations |

|---|---|

| Carcinogenic Potential | Under investigation |

| Reproductive Health | Risks associated with similar compounds |

| Developmental Impact | Insufficient data |

| Ecotoxicity | Moderate risk to aquatic life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.